2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
Description
This compound is a heterocyclic molecule featuring a thieno[3,2-b]pyridine core substituted with a 1,2,4-triazole ring, an ethylsulfanyl group, a methyl group, a 2-thienyl moiety, and a trifluoromethyl group. Its molecular complexity arises from the fusion of sulfur- and nitrogen-containing heterocycles, which are known to enhance electronic properties and bioavailability . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the ethylsulfanyl moiety may influence solubility and reactivity . This compound is structurally distinct due to its dual heteroaromatic systems (thienopyridine and triazole), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur- and nitrogen-rich ligands.
Properties
IUPAC Name |
2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4S3/c1-3-25-16-23-22-15(24(16)2)14-12(10-5-4-6-26-10)13-11(27-14)7-9(8-21-13)17(18,19)20/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYICSOYKKQCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine finds applications across various domains:
Chemistry: : As a building block in organic synthesis for generating more complex structures.
Biology: : Used in studies to explore its interaction with biological macromolecules.
Medicine: : Potential therapeutic applications due to its pharmacologically active functional groups.
Industry: : As a precursor or intermediate in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific molecular targets, primarily enzymes or receptors:
Molecular Targets: : Enzymes like cytochrome P450, various kinases, or G-protein coupled receptors.
Pathways Involved: : Modulation of enzymatic activity or interference with signal transduction pathways can lead to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative features:
*logP values estimated using QSPR models .
Key Comparative Insights
Substituent Effects on Bioactivity The target compound’s trifluoromethyl group enhances metabolic stability compared to the 4-ethoxyphenyl group in , which may reduce oxidative degradation but increase hydrophobicity.
Sulfur-Containing Moieties Ethylsulfanyl (target compound) vs. benzylsulfanyl (): Ethylsulfanyl offers reduced steric hindrance, favoring interactions with shallow binding sites, while benzylsulfanyl may enhance membrane permeability due to higher lipophilicity. Chlorophenoxyethylsulfanyl () demonstrates antifungal activity, suggesting that electron-withdrawing substituents on sulfur enhance targeting of fungal cytochrome P450 enzymes.
Antimicrobial vs. Kinase-Targeted Activity Compounds with chlorinated aryl groups () show pronounced antimicrobial effects, likely due to disruption of bacterial cell membranes or DNA gyrase inhibition. The fluorobenzylsulfanyl analogue () exhibits kinase inhibition, highlighting the role of fluorine in modulating electronic effects for ATP-binding site interactions.
Synthetic Accessibility The target compound’s synthesis involves multi-step heterocyclic fusion (thienopyridine + triazole), which is more complex than the direct alkylation/arylation routes used for simpler analogues (e.g., ) .
Biological Activity
The compound 2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine (CAS No. 478048-43-0) is a complex heterocyclic molecule with potential biological activities. Its structure incorporates elements known for various pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C17H13F3N4S3
- Molecular Weight : 426.5 g/mol
- Boiling Point : 604.6 ± 65.0 °C (predicted)
- Density : 1.56 ± 0.1 g/cm³ (predicted)
- pKa : 0.36 ± 0.10 (predicted)
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated effectiveness against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Active with an IC50 value of 6.2 μM.
- Breast Cancer (T47D) : Active with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Antifungal and Antibacterial Properties
Compounds containing thienyl and triazole moieties have been reported to possess antifungal and antibacterial activities:
- The compound shows promise against fungal strains comparable to established antifungal agents like bifonazole.
- Antibacterial activity has been noted against various pathogenic bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
The biological mechanisms underlying the activity of this compound often involve:
- Inhibition of Enzyme Activity : Many triazole derivatives inhibit specific enzymes critical for cell proliferation in cancer cells.
- Disruption of Cell Membrane Integrity : Antifungal activity is often attributed to the disruption of the fungal cell membrane.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
